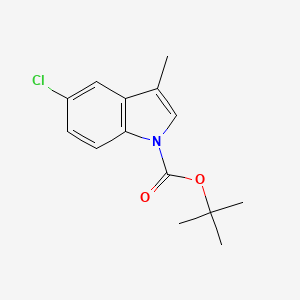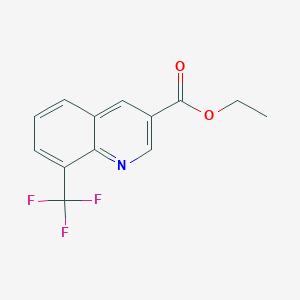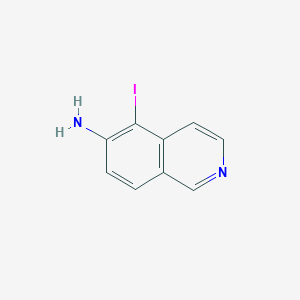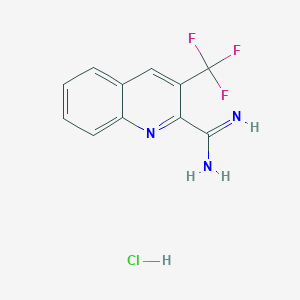
2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromo-5-metoxi-1H-indol-3-il)acetonitrilo es un derivado del indol, un sistema heterocíclico significativo en productos naturales y fármacos. Los derivados del indol son conocidos por sus diversas actividades biológicas y aplicaciones en diversos campos como la química, la biología y la medicina .
Métodos De Preparación
La síntesis de 2-(6-Bromo-5-metoxi-1H-indol-3-il)acetonitrilo generalmente implica la bromación del 5-metoxiindol seguida de la introducción de un grupo acetonitrilo. Las condiciones de reacción a menudo incluyen el uso de agentes bromantes como la N-bromosuccinimida (NBS) en presencia de un disolvente como el diclorometano. Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero a mayor escala con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
2-(6-Bromo-5-metoxi-1H-indol-3-il)acetonitrilo experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede sustituirse por otros nucleófilos en condiciones adecuadas.
Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción, alterando los grupos funcionales unidos al anillo del indol.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento, agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el hidruro de litio y aluminio para la reducción. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
2-(6-Bromo-5-metoxi-1H-indol-3-il)acetonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de indol más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antivirales, anticancerígenas y antimicrobianas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y polímeros de coordinación con interesantes propiedades magnéticas .
Mecanismo De Acción
El mecanismo de acción de 2-(6-Bromo-5-metoxi-1H-indol-3-il)acetonitrilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, alterando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares a 2-(6-Bromo-5-metoxi-1H-indol-3-il)acetonitrilo incluyen otros derivados de indol como:
- 2-(1H-Indol-3-il)acetonitrilo
- 6-Bromoindol-3-acetonitrilo
- 1H-Indol-3-metanol, 6-bromo-
Estos compuestos comparten la estructura central del indol, pero difieren en sus sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C11H9BrN2O |
|---|---|
Peso molecular |
265.11 g/mol |
Nombre IUPAC |
2-(6-bromo-5-methoxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C11H9BrN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2H2,1H3 |
Clave InChI |
NULPRVKUPKJRKW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=CN2)CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B11849598.png)




![[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849632.png)



![4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B11849666.png)
